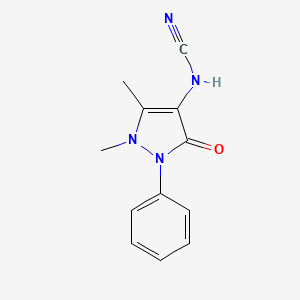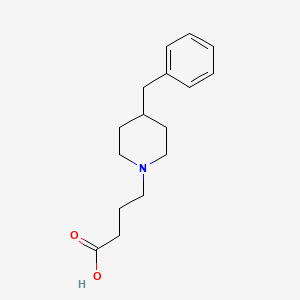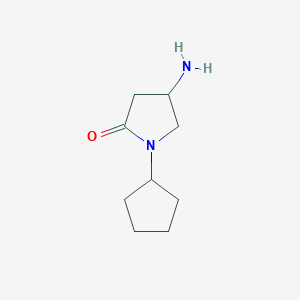
(S)-2-Amino-N-(furan-2-ylmethyl)-4-methylpentanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-(furan-2-ylmethyl)-4-methylpentanamide hydrochloride is a synthetic organic compound that belongs to the class of amides. It features a chiral center, making it optically active. The compound is characterized by the presence of a furan ring, an amino group, and a hydrochloride salt, which enhances its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(furan-2-ylmethyl)-4-methylpentanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Amino-4-methylpentanoic acid and furan-2-carbaldehyde.
Formation of Amide Bond: The carboxylic acid group of (S)-2-Amino-4-methylpentanoic acid is activated using a coupling reagent like N,N’-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP). This is followed by the addition of furan-2-carbaldehyde to form the amide bond.
Hydrochloride Salt Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-(furan-2-ylmethyl)-4-methylpentanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides, forming substituted amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: (S)-2-Amino-N-(furan-2-ylmethyl)-4-methylpentanamine.
Substitution: Substituted amides with various alkyl groups.
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-(furan-2-ylmethyl)-4-methylpentanamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-(furan-2-ylmethyl)-4-methylpentanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-4-methylpentanoic acid: A precursor in the synthesis of (S)-2-Amino-N-(furan-2-ylmethyl)-4-methylpentanamide hydrochloride.
Furan-2-carbaldehyde: Another precursor used in the synthesis.
(S)-2-Amino-N-(phenylmethyl)-4-methylpentanamide hydrochloride: A similar compound with a phenyl group instead of a furan ring.
Uniqueness
This compound is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. The furan ring enhances the compound’s ability to participate in π-π interactions, making it a valuable molecule in various research applications.
Propiedades
Fórmula molecular |
C11H18N2O2 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
2-amino-N-(furan-2-ylmethyl)-4-methylpentanamide |
InChI |
InChI=1S/C11H18N2O2/c1-8(2)6-10(12)11(14)13-7-9-4-3-5-15-9/h3-5,8,10H,6-7,12H2,1-2H3,(H,13,14) |
Clave InChI |
IQSAJABUABDHND-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NCC1=CC=CO1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid](/img/structure/B12114026.png)






![3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B12114076.png)

![5-[1-(4-Nitro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12114084.png)


